molecular formula C20H26N2O3S2 B11645117 N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide

N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide

Cat. No.: B11645117
M. Wt: 406.6 g/mol
InChI Key: UTITVWCHGILTGP-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound and a thiol under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and an aldehyde, such as 4-ethylbenzaldehyde.

    N-alkylation and Hydroxyethylation: The final steps involve N-alkylation with ethyl groups and hydroxyethylation to introduce the N-(2-hydroxyethyl)butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide involves its interaction with specific molecular targets. The thiazolidinone ring and benzylidene group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-(4-Ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)propanamide
  • [(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
  • N-Cyclopentyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Uniqueness

N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide is unique due to its specific combination of functional groups and structural features The presence of both the thiazolidinone ring and the benzylidene group, along with the N-(2-hydroxyethyl)butanamide moiety, distinguishes it from other similar compounds

Properties

Molecular Formula

C20H26N2O3S2

Molecular Weight

406.6 g/mol

IUPAC Name

N-ethyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide

InChI

InChI=1S/C20H26N2O3S2/c1-3-15-7-9-16(10-8-15)14-17-19(25)22(20(26)27-17)11-5-6-18(24)21(4-2)12-13-23/h7-10,14,23H,3-6,11-13H2,1-2H3/b17-14-

InChI Key

UTITVWCHGILTGP-VKAVYKQESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CC)CCO

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CC)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.